Chemical structure and properties of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid
Chemical structure and properties of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid, a lanostane-type triterpenoid primarily isolated from the sclerotia of Poria cocos. We delve into its chemical structure, physicochemical properties, and spectroscopic characterization. The guide further details its significant anti-inflammatory properties, elucidating its mechanism of action involving the inhibition of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression in lipopolysaccharide (LPS)-stimulated macrophage models. Detailed experimental protocols for its isolation and for assessing its biological activity are provided to facilitate further research and development. This document serves as a crucial resource for scientists and researchers investigating novel anti-inflammatory agents and natural product-based drug discovery.
Introduction
Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene. They exhibit a wide range of biological activities, making them a subject of intense research in medicinal chemistry and drug development. One such promising triterpenoid is 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid, a derivative of trametenolic acid. This compound is predominantly found in Poria cocos (Fu Ling), a well-known fungus used in traditional Chinese medicine for its diuretic, sedative, and tonic effects. The scientific interest in 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid stems from its potent anti-inflammatory properties, positioning it as a potential candidate for the development of new therapeutic agents. This guide aims to consolidate the current knowledge on this compound, providing a detailed technical resource for the scientific community.
Chemical Identity and Physicochemical Properties
3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid is a lanostane-type triterpenoid characterized by a tetracyclic core structure. The presence of an acetyl group at the C-3 position and a hydroxyl group at the C-16alpha position are key structural features. The "dehydro" prefix in its name indicates the presence of an additional double bond in the triterpenoid skeleton compared to its saturated counterpart.
Table 1: Chemical and Physical Properties of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid
| Property | Value | Source |
| Molecular Formula | C32H48O5 | [1] |
| Molecular Weight | 512.7 g/mol | [1] |
| IUPAC Name | 2-[(3S,5R,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid | [1] |
| CAS Number | 168293-14-9 | [2] |
| Appearance | White crystalline powder | [2] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO | [2] |
| Purity | Commercially available with >98% purity | [3] |
Spectroscopic Characterization
Caption: Chemical structure of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid.
Source and Isolation
The primary natural source of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid is the sclerotia of the fungus Poria cocos.[2][5] The isolation of this compound involves a multi-step process that leverages its physicochemical properties.
Experimental Protocol: Bioactivity-Guided Isolation
This protocol is based on the methodology described for the isolation of anti-inflammatory triterpenoids from Poria cocos.[2][5]
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Extraction:
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The dried and powdered sclerotia of Poria cocos are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.
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The extraction is typically repeated multiple times to ensure a high yield.
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The solvent is then evaporated under reduced pressure to obtain a crude extract.
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Solvent Partitioning:
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The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
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The anti-inflammatory activity of each fraction is assessed using an in vitro assay, such as the measurement of NO production in LPS-stimulated RAW 264.7 macrophages. This bioassay-guided approach helps to identify the most active fraction.
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Chromatographic Separation:
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The active fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography on silica gel.
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A gradient elution system, for instance, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components of the fraction.
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Fractions are collected and monitored by thin-layer chromatography (TLC).
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Purification:
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Fractions containing the target compound are combined and further purified using techniques such as preparative high-performance liquid chromatography (HPLC).
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The purity of the isolated 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid is then confirmed by analytical HPLC and its structure is elucidated by spectroscopic methods (NMR, MS).
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Biological Activity and Mechanism of Action
The most well-documented biological activity of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid is its anti-inflammatory effect.[2][5] It has been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2][5]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
Inflammation is a complex biological response to harmful stimuli, and the overproduction of pro-inflammatory mediators like NO by macrophages plays a critical role in the pathogenesis of various inflammatory diseases. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of iNOS and subsequent release of large amounts of NO. 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid exerts its anti-inflammatory effect by interfering with this signaling pathway.
Caption: Proposed mechanism of anti-inflammatory action.
Experimental Protocols
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol is a standard method to evaluate the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.
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Cell Culture:
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RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
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Cell Seeding:
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Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
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Compound Treatment:
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The culture medium is replaced with fresh medium containing various concentrations of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid.
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Cells are pre-incubated with the compound for 1-2 hours.
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LPS Stimulation:
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LPS (e.g., 1 µg/mL) is added to the wells to induce an inflammatory response. A set of wells without LPS serves as a negative control.
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Incubation:
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The plate is incubated for 24 hours.
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Measurement of NO Production:
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After incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
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An equal volume of the supernatant is mixed with the Griess reagent, and the absorbance is measured at 540 nm.
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The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
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Potential Applications and Future Directions
The potent anti-inflammatory activity of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid suggests its potential as a therapeutic agent for the treatment of various inflammatory conditions, such as arthritis, inflammatory bowel disease, and neuroinflammatory disorders. Furthermore, some related triterpenes from Poria cocos have shown anti-cancer and anti-oxidant activities, warranting further investigation into whether this specific compound shares these properties.[6]
Future research should focus on:
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In-depth Mechanistic Studies: Elucidating the precise molecular targets of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid within the inflammatory signaling pathways.
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In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases.
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Pharmacokinetic and Toxicological Studies: Assessing the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of the compound to determine its drug-like properties.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid to identify more potent and selective anti-inflammatory agents.
Conclusion
3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid is a promising natural product with well-defined anti-inflammatory properties. Its ability to inhibit key mediators of the inflammatory response makes it a valuable lead compound for drug discovery. This technical guide provides a solid foundation for researchers and scientists working in this field, offering detailed information on its chemistry, biology, and methods for its study. Further research is crucial to fully unlock the therapeutic potential of this intriguing triterpenoid.
References
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PubChem. (n.d.). 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid. Retrieved from [Link]
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BioCrick. (n.d.). 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid datasheet. Retrieved from [Link]
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ALB Technology. (n.d.). 168293-13-8 | 3-O-Acetyl-16 alpha-hydroxytrametenolic acid. Retrieved from [Link]
Sources
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